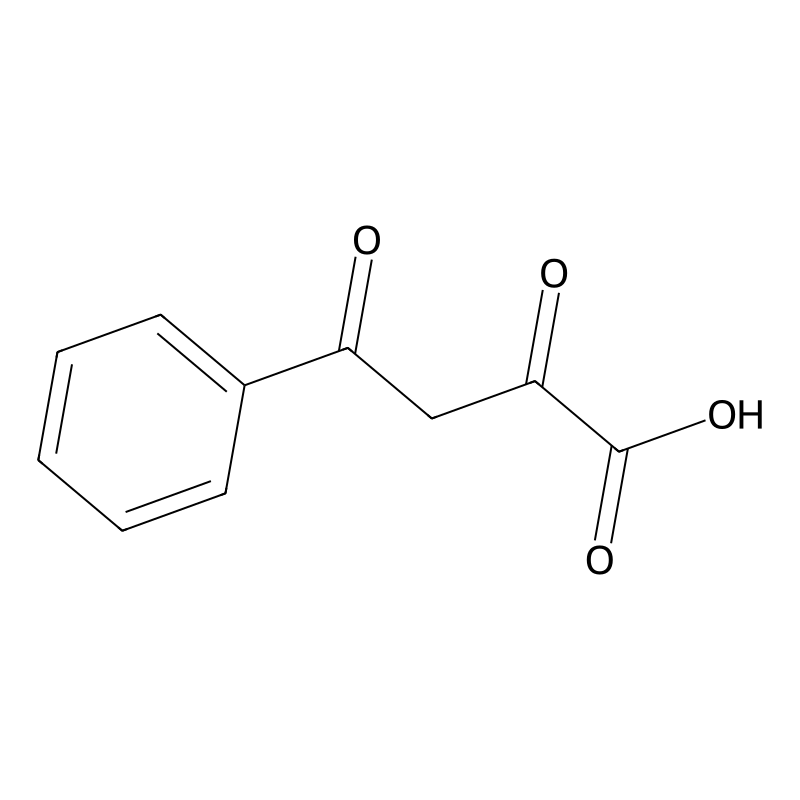

2,4-Dioxo-4-phenylbutanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antiviral Properties

,4-Dioxo-4-phenylbutanoic acid has been studied for its potential as an antiviral agent. Research suggests it can inhibit the replication of influenza A and B viruses [2]. The mechanism of action involves binding to the viral surface proteins, similar to the drug zanamivir [2]. This binding disrupts the virus's ability to enter host cells, thereby preventing infection.

Studies have also shown activity against HIV, although the mechanism is not fully understood [2].

Source

Potential Therapeutic Analogue

,4-Dioxo-4-phenylbutanoic acid is considered a structural analogue of zanamivir, a well-established antiviral medication for influenza [2]. This means they share similar chemical structures, potentially leading to similar antiviral effects. Research suggests 2,4-Dioxo-4-phenylbutanoic acid binds to the same site on the influenza A virus as zanamivir, offering promise for development as an alternative treatment option [2].

Source

2,4-Dioxo-4-phenylbutanoic acid is an organic compound with the molecular formula C10H8O4 and a molecular weight of 192.17 g/mol. It is characterized by the presence of two carbonyl groups (dioxo) and a phenyl group attached to a butanoic acid backbone. The compound is identified by the CAS number 5817-92-5 and has a melting point of approximately 195 °C . Its structure can be represented by the following SMILES notation: O=C(O)C(CC(C1=CC=CC=C1)=O)=O, indicating the arrangement of its functional groups .

- Esterification: Reacting with alcohols in the presence of an acid catalyst to form esters.

- Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

- Condensation Reactions: The compound can participate in condensation reactions with amines or other nucleophiles, leading to the formation of more complex molecules.

These reactions highlight its versatility as a building block in organic synthesis.

Research indicates that 2,4-dioxo-4-phenylbutanoic acid exhibits biological activities, particularly in pharmacology. Its derivatives have been studied for potential anti-inflammatory and analgesic properties. Additionally, it may influence metabolic pathways, although specific mechanisms require further investigation. Preliminary studies suggest that it could interact with enzymes involved in metabolic processes, making it a candidate for drug development .

Several synthesis methods have been reported for 2,4-dioxo-4-phenylbutanoic acid:

- Condensation Reactions: It can be synthesized through the condensation of phenylacetic acid with acetic anhydride followed by oxidation.

- Cyclization Reactions: Another method involves cyclizing diketones with suitable reagents under controlled conditions.

- Multi-step Synthesis: A more complex synthesis route may involve multiple steps, including protection-deprotection strategies and functional group interconversions.

These methods allow for the production of this compound in varying purities and yields, depending on the conditions used.

2,4-Dioxo-4-phenylbutanoic acid finds applications across various fields:

- Pharmaceuticals: As a precursor or intermediate in the synthesis of drugs due to its biological activity.

- Chemical Research: Utilized in organic synthesis as a building block for more complex molecules.

- Agricultural Chemicals: Potential use in developing agrochemicals based on its biological properties.

These applications underscore its significance in both industrial and research contexts.

Interaction studies have primarily focused on how 2,4-dioxo-4-phenylbutanoic acid interacts with biological macromolecules such as proteins and enzymes. Initial findings suggest that it may inhibit certain enzymes involved in inflammatory pathways, indicating potential therapeutic uses. Further research is necessary to elucidate these interactions and their implications for drug design .

Several compounds share structural similarities with 2,4-dioxo-4-phenylbutanoic acid. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,6-Dioxoheptanoic Acid | Contains dicarbonyl groups | Longer carbon chain; different biological activity |

| Phenylacetic Acid | Aromatic ring with acetic acid | Lacks additional carbonyl; different reactivity |

| 3-Oxo-3-phenylpropanoic Acid | Similar diketone structure | Different position of carbonyl; unique reactivity |

These compounds are compared based on their structural features and unique aspects that differentiate them from 2,4-dioxo-4-phenylbutanoic acid.

Molecular Composition

Structural Formula and Molecular Weight

2,4-Dioxo-4-phenylbutanoic acid, also known as benzoylpyruvic acid, is an organic compound with the molecular formula C₁₀H₈O₄ and a molecular weight of 192.17 grams per mole [1] [5]. The compound is identified by the Chemical Abstracts Service registry number 5817-92-5 [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is 2,4-dioxo-4-phenylbutanoic acid [1] [5].

The structural formula can be represented by the Simplified Molecular Input Line Entry System notation: C1=CC=C(C=C1)C(=O)CC(=O)C(=O)O [1] [5]. The International Chemical Identifier key for this compound is JGKFWCXVYCDKDU-UHFFFAOYSA-N [1] [5]. The International Chemical Identifier string is InChI=1S/C10H8O4/c11-8(6-9(12)10(13)14)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) [1] [5].

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈O₄ |

| Molecular Weight | 192.17 g/mol |

| Chemical Abstracts Service Number | 5817-92-5 |

| International Union of Pure and Applied Chemistry Name | 2,4-dioxo-4-phenylbutanoic acid |

| International Chemical Identifier Key | JGKFWCXVYCDKDU-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | C1=CC=C(C=C1)C(=O)CC(=O)C(=O)O |

Functional Group Analysis

The molecular structure of 2,4-dioxo-4-phenylbutanoic acid contains several distinct functional groups that contribute to its chemical properties and reactivity [1] [7]. The compound features a carboxyl group (-COOH) at the terminal carbon position, which imparts acidic characteristics to the molecule [1] [9]. The predicted pKa value of 2.15 ± 0.54 indicates the compound exhibits strong acidic behavior [9].

Two carbonyl groups (C=O) are present within the molecular framework, positioned at carbons 2 and 4 [1] [5]. The carbonyl group at position 2 functions as a ketone situated between the carboxyl group and a methylene bridge [1]. The carbonyl group at position 4 represents an aromatic ketone, specifically a benzoyl moiety, where the carbonyl carbon is directly attached to the phenyl ring [1] [7].

A phenyl ring is attached to the carbonyl carbon at position 4, creating an aromatic ketone structure [1] [5]. This phenyl substituent provides electron-withdrawing effects through conjugation with the carbonyl system [1]. The methylene bridge at carbon 3 connects the two ketone functionalities, creating what is known as an activated methylene group due to its position between two electron-withdrawing carbonyl groups [1] [7].

| Functional Group | Position | Chemical Environment |

|---|---|---|

| Carboxyl Group (-COOH) | Terminal carbon (C1) | α-dicarbonyl adjacent |

| Carbonyl Group (C=O) - Ketone at position 2 | Carbon-2 | Between carboxyl and methylene |

| Carbonyl Group (C=O) - Ketone at position 4 | Carbon-4 (benzoyl) | Aromatic ketone (benzoyl) |

| Phenyl Ring | Attached to C4 carbonyl | Electron-withdrawing conjugation |

| Methylene Bridge (-CH₂-) | C3 position connecting ketones | Activated methylene between carbonyls |

Crystal Structure Determination

Crystallographic studies of 2,4-dioxo-4-phenylbutanoic acid have been conducted to elucidate its three-dimensional molecular arrangement [15] [17]. The compound has been investigated through X-ray crystallography in complex with various protein targets, particularly in studies related to influenza endonuclease inhibition [15] [17]. These crystallographic investigations have revealed important structural features including the coordination geometry when the compound binds to metal centers [17].

The crystal structures demonstrate that 2,4-dioxo-4-phenylbutanoic acid can adopt different conformational states, with the possibility of tautomerization between keto and enol forms [13]. Computational studies using density functional theory methods have identified multiple tautomeric forms, with the diketo form being the most thermodynamically stable [13]. The enolic tautomers show intramolecular hydrogen bonding patterns that influence the overall molecular geometry [13].

Structural analysis reveals that the compound exhibits a planar or near-planar arrangement of the carbon chain backbone, with the phenyl ring capable of adopting various orientational conformations relative to the carbonyl system [13]. The inter-ring torsion angles and bond length differences between adjacent carbon-carbon bonds indicate the presence of electron delocalization within the molecular framework [13].

Physicochemical Properties

Solubility Profile in Various Solvents

The solubility characteristics of 2,4-dioxo-4-phenylbutanoic acid vary significantly depending on the solvent system [9] [12]. The compound demonstrates slight solubility in dimethyl sulfoxide and methanol, indicating limited compatibility with polar protic and aprotic solvents [9]. This solubility behavior reflects the compound's amphiphilic nature, possessing both hydrophilic carboxyl functionality and hydrophobic aromatic components [9].

Water solubility of the compound is expected to be limited due to the presence of the phenyl ring, which contributes hydrophobic character to the molecule [31]. The carboxyl group provides some degree of water interaction through hydrogen bonding, but the overall molecular structure favors organic solvent systems [9]. The compound's LogP value of 1.2 indicates moderate lipophilicity [1] [5].

Organic solvents such as ethanol and acetone are expected to provide better solvation for 2,4-dioxo-4-phenylbutanoic acid compared to aqueous systems [10]. The thermal behavior of solubility typically shows increased dissolution at elevated temperatures, following common trends observed for organic compounds with similar structural features .

Melting Point and Thermal Stability

2,4-Dioxo-4-phenylbutanoic acid exhibits a melting point of 195 degrees Celsius, indicating significant thermal stability in its solid crystalline form [9]. The predicted boiling point is calculated to be 359.3 ± 25.0 degrees Celsius, suggesting the compound can withstand substantial thermal stress before decomposition [9]. The predicted density of the compound is 1.318 ± 0.06 grams per cubic centimeter [9].

The thermal stability of the compound is influenced by its molecular structure, particularly the presence of conjugated carbonyl systems and the aromatic ring [9]. Storage recommendations specify refrigeration temperatures between 2 and 8 degrees Celsius to maintain chemical stability over extended periods [9] [12]. The compound appears as a solid material with a light beige to beige coloration [9] [12].

Temperature-dependent behavior studies indicate that the compound maintains structural integrity under normal laboratory conditions but may undergo thermal degradation at elevated temperatures . The presence of multiple carbonyl groups and the carboxyl functionality contribute to the overall thermal stability profile [9].

| Property | Value | Reference/Method |

|---|---|---|

| Melting Point | 195°C | Experimental |

| Boiling Point (predicted) | 359.3 ± 25.0°C | Computational prediction |

| Density (predicted) | 1.318 ± 0.06 g/cm³ | Computational prediction |

| pKa (predicted) | 2.15 ± 0.54 | Computational prediction |

| Solubility in Dimethyl Sulfoxide | Slightly soluble | Experimental observation |

| Solubility in Methanol | Slightly soluble | Experimental observation |

| Physical Form | Solid | Physical observation |

| Color | Light beige to beige | Physical observation |

| Storage Temperature | Refrigerator (2-8°C) | Storage recommendation |

Spectroscopic Characteristics

Nuclear magnetic resonance spectroscopy has been employed to characterize 2,4-dioxo-4-phenylbutanoic acid, with studies conducted in dimethyl sulfoxide-d6 solvent systems [15]. The spectroscopic data provide detailed information about the chemical environment of hydrogen and carbon atoms within the molecular structure [15]. The compound exhibits characteristic spectral features corresponding to its functional groups, including signals from the aromatic protons, methylene bridge, and carboxyl functionality [15].

Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 192, corresponding to the molecular weight of the compound [1] [5]. Fragmentation patterns in mass spectral analysis provide insights into the structural connectivity and stability of different molecular regions [14]. The exact mass of 192.04225873 Daltons has been determined through high-resolution mass spectrometry [1] [5].

Infrared spectroscopy shows characteristic absorption bands corresponding to the various functional groups present in the molecule [7]. The carbonyl stretching frequencies appear in distinct regions depending on their chemical environment, with the carboxyl C=O and ketone C=O groups exhibiting different vibrational characteristics [7]. The aromatic C-H and C=C stretching modes provide additional structural confirmation [7].

Electronic Structure

Electron Delocalization Patterns

Quantum mechanical calculations have revealed significant electron delocalization patterns within 2,4-dioxo-4-phenylbutanoic acid [13] [16]. The compound exhibits electron delocalization between the carbonyl groups and the methylene bridge, creating an extended conjugated system [13]. Natural bond orbital analysis demonstrates substantial charge transfer between different molecular regions during chemical interactions [16].

The diketo form of the compound shows the most stable electron distribution, with delocalization occurring primarily within the 1,3-dicarbonyl system [13]. Enol tautomers exhibit different delocalization patterns, with resonance-assisted hydrogen bonding contributing to stabilization [13]. The electron density distribution is influenced by intramolecular hydrogen bonding interactions that can modify the overall electronic structure [13].

Atoms in molecules analysis provides quantitative measures of electron density at critical points within the molecular structure [16]. The analysis reveals the presence of bond critical points and ring critical points that characterize the electron distribution topology [13]. The electron delocalization extends from the carboxyl carbon through the adjacent carbonyl system and into the methylene bridge region [13].

Frontier Molecular Orbitals

Computational studies using density functional theory methods have characterized the frontier molecular orbitals of 2,4-dioxo-4-phenylbutanoic acid [13] [16]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide important information about the compound's electronic properties and reactivity [16]. The energy gap between these frontier orbitals influences the compound's chemical behavior and spectroscopic properties [16].

The frontier molecular orbital calculations reveal the electron distribution patterns that govern chemical reactivity [16]. The highest occupied molecular orbital typically involves electron density localized on the oxygen atoms of the carbonyl groups and the aromatic ring system [13]. The lowest unoccupied molecular orbital shows anti-bonding character concentrated on the carbonyl carbons and parts of the aromatic system [16].

Electronic chemical potential, chemical hardness, softness, and electrophilicity parameters have been calculated to quantify the electronic structure characteristics [16]. These quantum chemical descriptors provide insights into the compound's tendency to participate in various chemical reactions and its stability under different conditions [16]. The calculations indicate moderate electrophilicity and chemical hardness values typical for α-dicarbonyl compounds [16].

2,4-Dioxo-4-phenylbutanoic acid represents a significant member of the β-diketo acid family, exhibiting complex tautomeric behavior that fundamentally influences its molecular properties and biological activity. This comprehensive analysis examines the intricate relationships between tautomeric equilibria, intramolecular hydrogen bonding patterns, and pH-dependent structural transitions that characterize this pharmaceutical compound [1] [2].

The molecular framework of 2,4-dioxo-4-phenylbutanoic acid supports multiple tautomeric forms, each displaying distinct structural characteristics and thermodynamic stabilities. The compound's ability to exist in both diketo and enolic configurations creates a dynamic equilibrium system that responds sensitively to environmental conditions, particularly solvent polarity and pH variations [1] .

Tautomerism and Conformational Analysis

Tautomeric Equilibria

The tautomeric behavior of 2,4-dioxo-4-phenylbutanoic acid encompasses three primary forms: one diketonic tautomer (I) and two distinct enolic tautomers (II and III). Comprehensive quantum mechanical calculations demonstrate that these tautomeric forms exhibit markedly different thermodynamic stabilities across various media [1].

Diketo Form Characterization

The diketo tautomer (I) represents the least thermodynamically stable configuration among the three possible forms. This tautomer adopts a non-planar molecular geometry characterized by significant structural distortion. The inter-ring torsion angle Φ measures 0.29°, while the difference between adjacent carbon-carbon bond lengths (Δr) reaches 0.09 Å [1]. The dihedral angle θ between the phenyl ring and the diketo moiety extends to 70°, indicating substantial deviation from planarity [1].

The destabilization of the diketo form stems from several molecular factors. The absence of resonance stabilization between the carbonyl groups and the phenyl ring significantly reduces the overall molecular stability. Additionally, the non-planar configuration prevents effective π-electron delocalization, which would otherwise contribute to thermodynamic stabilization [1]. The diketo form exhibits relative energies of 7.14 kcal/mol in the gas phase, 3.33 kcal/mol in aqueous solution, and 4.23 kcal/mol in chloroform solvent relative to the most stable enolic tautomer [1].

The electron delocalization patterns in the diketo tautomer remain significantly constrained compared to the enolic forms. Atoms in molecules (AIM) analysis reveals reduced π-electronic cloud distribution, contributing to the energetic disadvantage of this tautomeric form [1]. The structural rigidity imposed by the non-planar geometry further limits the molecular flexibility required for optimal orbital overlap and stabilization.